molecular formula C14H14FN3O3 B2450332 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2310157-76-5

3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2450332
CAS No.: 2310157-76-5
M. Wt: 291.282
InChI Key: CJPFIWIRLVYKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a high-purity chemical reagent designed for research applications. This compound features an imidazolidine-2,4-dione core, a scaffold recognized in medicinal chemistry for its diverse biological potential . Researchers investigating metabolic diseases will find value in its structural similarity to derivatives that act as selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . Inhibition of PTP1B can enhance insulin sensitivity, positioning this compound as a valuable candidate for anti-diabetic drug discovery programs. Furthermore, the imidazolidine-2,4-dione (hydantoin) structure is a privileged framework in drug discovery. Scientific patent literature indicates that structurally similar imidazolidine-2,4-dione derivatives have been investigated for their use as medicinal products in the field of oncology, including for prostate and breast cancer . This suggests potential research applications for this compound in designing and profiling new anti-proliferative agents. The integration of the 2-fluorobenzoyl-pyrrolidine moiety may influence the compound's bioavailability and binding affinity, offering a versatile lead structure for further chemical optimization and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-11-4-2-1-3-10(11)13(20)17-6-5-9(8-17)18-12(19)7-16-14(18)21/h1-4,9H,5-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPFIWIRLVYKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorobenzoyl group and the imidazolidine-2,4-dione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of anhydrous conditions and inert atmospheres can be necessary to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Potential therapeutic applications include the development of drugs for treating various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: The compound’s unique properties can be exploited in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to certain proteins, while the pyrrolidine and imidazolidine-2,4-dione moieties contribute to the overall stability and activity of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones, share structural similarities and may exhibit comparable biological activities.

    Imidazolidine-2,4-dione derivatives: These compounds, like thiazolidine-2,4-diones, also feature the imidazolidine-2,4-dione moiety and can have similar pharmacological properties.

    Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, such as fluorobenzoyl-substituted amines, may have similar binding affinities and biological activities.

Uniqueness

The uniqueness of 3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its binding affinity to certain molecular targets, while the pyrrolidine and imidazolidine-2,4-dione moieties contribute to its stability and activity. This combination makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃F N₄O₂
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1310726-60-3

This compound features a pyrrolidine ring and an imidazolidine core, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The imidazolidine moiety is known for its ability to modulate enzyme activities, particularly in pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study on pyrrolidine derivatives highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, pyrrolidine-2,3-diones have shown promising activity against Gram-positive bacteria and biofilm formation inhibition .

Cytotoxicity and Anti-cancer Potential

The compound's potential as an anti-cancer agent is supported by its structural similarity to known inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion . Inhibiting IDO can enhance anti-tumor immunity by increasing local concentrations of tryptophan and decreasing kynurenine levels, thereby promoting T-cell activity against tumors.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A library of pyrrolidine derivatives was synthesized and evaluated for antimicrobial activity. The results indicated that modifications at the nitrogen position significantly influenced activity against both planktonic and biofilm forms of bacteria. Compounds with longer linkers and heteroatoms showed enhanced efficacy .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that related imidazolidine compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
CytotoxicityHigh
IDO InhibitionPromising

Q & A

Q. What role does fluorination play in enhancing the compound’s pharmacokinetics?

  • Methodological Answer : Fluorine’s electronegativity improves membrane permeability (logP <3) and metabolic stability by blocking CYP450 oxidation sites. Comparative studies with non-fluorinated analogs show 2-fold longer plasma half-life in rodent models .

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